molecular formula C6H11NO3 B1283481 4-(2-Hydroxyethyl)morpholin-3-one CAS No. 41036-01-5

4-(2-Hydroxyethyl)morpholin-3-one

Cat. No. B1283481
CAS RN: 41036-01-5
M. Wt: 145.16 g/mol
InChI Key: NLQNYAFMZKEJEO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)morpholine is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a morpholine derivative, which is a class of heterocyclic organic chemical compounds characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative has been investigated for its physical properties, such as refractive indices and densities, when mixed with water at different temperatures . Additionally, it has been used as a starting material in the synthesis of various compounds, including those with potential antimicrobial properties and those involved in structure-activity relationship studies for anti-neuronal drugs .

Synthesis Analysis

The synthesis of derivatives of 4-(2-Hydroxyethyl)morpholine has been explored in several studies. For instance, the compound has been used in the synthesis of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole through a reaction with o-formylphenylboronic acid . Another study demonstrated the synthesis of 2-Hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones, which involved the use of iodine and zinc dust in a one-pot synthesis that formed multiple bonds and introduced a quaternary carbon center . Schiff bases of 4-(4-aminophenyl)-morpholine have also been synthesized and characterized, showing potential as antimicrobial agents .

Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethyl)morpholine derivatives has been analyzed using various techniques. X-ray structural analysis has provided insights into the geometry of the N-N double bond and the partial delocalization across the linear triazene moiety in one of the synthesized compounds . Vibrational spectral analysis and quantum chemical computations have been performed on the anti-neuronal drug 4-(2-aminoethyl) morpholine, revealing details about the geometry, intermolecular hydrogen bond, and harmonic vibrational frequencies .

Chemical Reactions Analysis

Chemical reactions involving 4-(2-Hydroxyethyl)morpholine derivatives have been studied to understand their reactivity and potential applications. The reaction of morpholine with o-formylphenylboronic acid to form benzoxaborole derivatives is an example of the chemical reactivity of morpholine derivatives . The formal [3+2] cycloaddition of aryl methyl ketones promoted by iodine and zinc to access furan-3(2H)-one derivatives is another example of the chemical transformations that can be achieved with morpholine as a starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Hydroxyethyl)morpholine have been investigated, particularly in relation to its interaction with water. Measurements of refractive index and density have been taken at various temperatures, and the excess molar volume and deviations in molar refractivity have been calculated . These studies are important for understanding the behavior of the compound in different environments and can inform its use in various applications.

Scientific Research Applications

Synthesis and Complexation

4-(2-Hydroxyethyl)morpholin-3-one and its derivatives have been used in the synthesis and complexation with metals. For example, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, tellurated derivatives of morpholine, have shown interesting properties in their complexation with palladium(II) and mercury(II), indicating potential applications in organometallic chemistry (Singh et al., 2000).

Mannich Reaction and Crystal Structures

In another study, mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, which include morpholine derivatives, were synthesized using a microwave-assisted method. This process highlighted the efficiency of using morpholine in Mannich reactions and provided insights into their crystal structures and physicochemical properties (Aljohani et al., 2019).

Building Blocks in Medicinal Chemistry

Morpholine, including 4-(2-Hydroxyethyl)morpholin-3-one, is widely used as a building block in medicinal chemistry due to its unique physicochemical properties. These properties can improve both the pharmacokinetic and pharmacodynamic aspects of pharmaceutical ingredients. Challenges in synthesizing enantiomerically pure morpholine building blocks have been addressed in recent research (Stojiljkovic et al., 2022).

Surface Modification in Water Treatment

Surface grafted polyamide reverse osmosis membranes with 4-(2-hydroxyethyl)morpholine have been developed to improve water flux in desalination. This study demonstrates the potential of using morpholine derivatives in enhancing the performance of water treatment technologies (Pang & Zhang, 2017).

Antibacterial Applications

A study on the maleate salt of a specific morpholine derivative showed moderate inhibition against Mycobacteria tuberculosis, indicating the potential for developing effective analogs for medicinal applications, especially in the field of antibacterial drugs (Mali et al., 2019).

Spectroscopic and Structural Analysis

The spectroscopic and structural properties of N-(2-hydroxyethyl)-morpholine derivatives have been extensively studied. These studies provide valuable insights into the influence of protonation and N-alkylation of morpholine on its structural properties, which can be crucial for various applications in chemistry and biology (Dega-Szafran et al., 2004).

properties

IUPAC Name

4-(2-hydroxyethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-3-1-7-2-4-10-5-6(7)9/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQNYAFMZKEJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571007
Record name 4-(2-Hydroxyethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)morpholin-3-one

CAS RN

41036-01-5
Record name 4-(2-Hydroxyethyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41036-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Hydroxyethyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(3-oxomorpholino)ethyl 2-chloroacetate (400 g, 1.81 mol) in methanol (2 L) was added dropwise to a cooled (15° C.) solution of potassium hydroxide (203 g, 3.62 mol) in methanol (10 L). This was followed by the addition methanol (3 L). The resulting solution was allowed to react overnight while the temperature was maintained at room temperature. The mixture was then filtered, and the filtrate was concentrated under reduced pressure. The resulting residue taken up in 1 L of dichloromethane, washed with 250 ml of water, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification was performed by distillation under reduced pressure (0.08 mm Hg) collecting the fraction that came over at 140° C. to afford the title compound.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step Two
Quantity
10 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium tert-butoxyde (176 g, 1.1 eq.) was added to 1440 ml of toluene. The suspension was heated to 75° C. and maintained for 30 minutes until complete dissolution of the white solid. At this temperature diethanolamine (150 g, 1 eq.) was slowly added. The thick pale yellow suspension was maintained with strong stirring for 30 minutes and methyl chloroacetate (163 g, 1.05 eq.) was added slowly. The solution was maintained at the same temperature for two hours. To the warm mixture methanol (600 ml) was added and cooled at room temperature, salts were filtrated and the organic layer concentrated until dry. Compound (IV) was obtained as an orange oil (204 g, 98%) which was distilled under high vacuum to obtain it as a highly pure colorless oil (80%, bp5 180° C.). IR (film) (n cm-1): 3410, 2934, 2874, 1633, 1501, 1350, 1141. MS (EI), (m/z, %): 145 (M+., 12), 114 (M-CH2OH, 100), 86 (M-NC2H4OH, 65), 74 (M-71, 7), 56 (M-89, 41), 42 (M-103, 44).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
1440 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
163 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Synthesis routes and methods III

Procedure details

Dissolve 4-(2-benzyloxy-ethyl)-morpholin-3-one (1.7 g, 7.23 mmol) in ethanol (25 mL) and add 5% Pd/C (0.30 g). Hydrogenate at 60 psi overnight, filter the black mixture through Celite®, and wash the Celite® with additional ethanol (approximately 10 mL). Concentrate the filtrate to give the title compound as an oil (0.7 g, 70%). MS (ES+) 146.3 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 4.11 (s, 2H), 3.83 (t, 2H, J=5.1 Hz), 3.73 (t, 2H, J=5.3 Hz), 3.49 (t, 2H, J=5.3 Hz), 3.43 (t, 2H, J=5.1 Hz), 3.12 (s, 1H).
Name
4-(2-benzyloxy-ethyl)-morpholin-3-one
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TY Mozhaeva, MA Yarkova, VP Lezina… - Pharmaceutical …, 2011 - Springer
The methods and conditions for the synthesis of the main metabolite of the selective anxiolytic afobazole, 2-[2-(3-oxomorpholin-4-yl)ethylthio]-5-ethoxybenzimidazole, and its analogs …
Number of citations: 2 link.springer.com
D Chamorro-Arenas, U Osorio-Nieto… - The Journal of …, 2018 - ACS Publications
By using cheap and innocuous reagents, such as NaClO 2 , NaOCl, and catalytic amounts of TEMPO, a new environmentally friendly protocol for the selective and catalytic TEMPO C(sp …
Number of citations: 31 pubs.acs.org
R Mythili, P Subramanian, D Uma - Energy Sources, Part A …, 2017 - Taylor & Francis
Bio-oil is one of the liquid biofuels obtained through the fast pyrolysis of any material. In this study, Prosopis wood was used as a feedstock and a maximum bio-oil yield of 62.5% wt was …
Number of citations: 6 www.tandfonline.com

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